molecular formula C20H25ClN2O3S B4007265 N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide

N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide

Cat. No. B4007265
M. Wt: 408.9 g/mol
InChI Key: RCCAZVJCZZCMLT-UHFFFAOYSA-N
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Description

Sulfonamides are a class of organic compounds featuring a sulfonyl group attached to an amine. Due to their structural versatility, sulfonamides are pivotal in medicinal chemistry, environmental chemistry, and material science. The particular interest in "N1-(sec-butyl)-N2-[(4-chlorophenyl)sulfonyl]-N2-(3-methylbenzyl)glycinamide" likely stems from its potential applications in these fields.

Synthesis Analysis

The synthesis of sulfonamide compounds often involves the use of sulfonyl chlorides reacting with amines. For example, studies have described the use of glycinamide hydrochloride as a transient directing group for the C(sp3)−H arylation of 2-methylbenzaldehydes, leading to the efficient synthesis of various benzylbenzaldehydes (Wen & Li, 2020). Another method involves three-component coupling reactions providing cyclic N-sulfonylamidines (Yao & Lu, 2011), which might be adapted for the synthesis of our target compound.

Molecular Structure Analysis

The molecular structure of sulfonamides can be elucidated using various spectroscopic and crystallographic techniques. For instance, studies on similar sulfonamide compounds have utilized X-ray crystallography, FT-IR, 1H and 13C NMR, and UV-Vis spectroscopy to characterize their structures, demonstrating the importance of these techniques in understanding the compound's molecular framework (Ceylan et al., 2015).

Chemical Reactions and Properties

Sulfonamides participate in a wide range of chemical reactions, reflecting their chemical versatility. They can undergo nucleophilic substitution reactions, be involved in the synthesis of cyclic compounds via intramolecular cyclization, and serve as intermediates in the creation of more complex molecules. The reactivity of sulfonamides is significantly influenced by the substituents on the nitrogen and sulfonyl groups, which can dictate the outcome of chemical transformations (Lenihan & Shechter, 1999).

Physical Properties Analysis

The physical properties of sulfonamides, such as solubility, melting point, and crystallinity, can vary widely depending on their molecular structure. Studies on similar compounds have highlighted the role of X-ray diffraction in determining crystal structures and understanding the molecular interactions that influence these properties (Adamovich et al., 2017).

Scientific Research Applications

Synthesis and Chemical Transformations

Synthetic Applications in Organic Chemistry : Research has explored the synthesis and conversions of sulfone derivatives, highlighting methodologies that could be relevant for the synthesis or derivatization of the given compound. For example, Lenihan and Shechter (1999) investigated the synthesis and cycloaddition of substituted o-quinodimethanes using sulfone intermediates, showcasing the utility of sulfones in complex organic synthesis processes (Lenihan & Shechter, 1999).

Environmental and Analytical Chemistry

Derivatization in Analytical Chemistry : In the context of environmental analysis, Rompa, Kremer, and Zygmunt (2003) reviewed derivatization techniques for the chromatographic determination of acidic herbicides, emphasizing the utility of sulfonation and other derivatization reactions to enhance analyte detectability and extraction efficiency. This research underscores the importance of chemical modifications, such as those involving sulfone groups, in environmental monitoring (Rompa, Kremer, & Zygmunt, 2003).

Biochemistry and Molecular Biology

Protein Modification and Bioactivity : The utility of sulfonium salts in modifying proteins has been demonstrated by Horton and Tucker (1970), who prepared water-soluble reagents capable of selectively modifying amino acids such as tryptophan and cysteine. This research highlights the potential for using sulfone-related chemistry in bioconjugation and protein labeling studies (Horton & Tucker, 1970).

Mechanism of Action

The mechanism of action of this compound is not clear without further information. If it’s intended for use as a drug, its mechanism of action would depend on its interactions with biological targets in the body .

Future Directions

The future directions for research on this compound would depend on its intended use. If it’s a potential drug candidate, future studies could focus on evaluating its pharmacological activity, toxicity, and metabolic stability .

properties

IUPAC Name

N-butan-2-yl-2-[(4-chlorophenyl)sulfonyl-[(3-methylphenyl)methyl]amino]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25ClN2O3S/c1-4-16(3)22-20(24)14-23(13-17-7-5-6-15(2)12-17)27(25,26)19-10-8-18(21)9-11-19/h5-12,16H,4,13-14H2,1-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCCAZVJCZZCMLT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC(=O)CN(CC1=CC=CC(=C1)C)S(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide
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N~1~-(sec-butyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylbenzyl)glycinamide

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